2-Chloro-N-[(4-methylmorpholin-2-yl)methyl]pyridine-4-carboxamide
Description
The compound 2-Chloro-N-[(4-methylmorpholin-2-yl)methyl]pyridine-4-carboxamide (hereafter referred to as the "target compound") is a pyridine-4-carboxamide derivative featuring a 2-chloro substituent on the pyridine ring and a morpholine-based substituent on the amide nitrogen. The morpholine moiety is modified with a methyl group at the 4-position, distinguishing it from simpler morpholine-containing analogues.
Key structural attributes:
- Carboxamide linker: The amide group facilitates hydrogen bonding, a critical feature in biological or catalytic applications .
- Morpholine substituent: The 4-methylmorpholin-2-ylmethyl group introduces stereoelectronic effects and polarity, which may improve solubility compared to purely aromatic substituents .
Properties
IUPAC Name |
2-chloro-N-[(4-methylmorpholin-2-yl)methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-16-4-5-18-10(8-16)7-15-12(17)9-2-3-14-11(13)6-9/h2-3,6,10H,4-5,7-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHBCPZGIXXVIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CNC(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[(4-methylmorpholin-2-yl)methyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Chlorination: The pyridine ring is then chlorinated at the 2-position using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Introduction of the Carboxamide Group: The carboxamide group is introduced at the 4-position through a reaction with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Attachment of the Morpholine Moiety: The morpholine moiety is introduced at the 2-position through a nucleophilic substitution reaction with 4-methylmorpholine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[(4-methylmorpholin-2-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro and carboxamide groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted pyridine and morpholine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its structural complexity and reactivity make it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, 2-Chloro-N-[(4-methylmorpholin-2-yl)methyl]pyridine-4-carboxamide can be used as a probe to study biological processes and pathways. Its interactions with various biomolecules can provide insights into enzyme mechanisms and receptor binding.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases. Its ability to modulate biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which 2-Chloro-N-[(4-methylmorpholin-2-yl)methyl]pyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound is compared below with analogues sharing the pyridine-4-carboxamide scaffold but differing in substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
The 4-methyl group on the morpholine ring may enhance lipophilicity compared to unmethylated morpholine derivatives .
Molecular Weight and Solubility :
- The target compound’s molecular weight (~309.75) is comparable to 4-chloro-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide (309.75), suggesting similar solubility profiles. Morpholine-containing derivatives generally exhibit higher aqueous solubility than purely aromatic analogues due to the oxygen and nitrogen atoms in the morpholine ring .
The target compound is expected to follow this trend.
Biological Activity
2-Chloro-N-[(4-methylmorpholin-2-yl)methyl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a carboxamide group and a morpholine moiety. Its structural formula can be represented as follows:
Key Structural Components
- Pyridine Ring : Contributes to the compound's ability to interact with biological targets.
- Morpholine Group : Enhances solubility and bioavailability.
- Chloro Substitution : May influence the compound's reactivity and interaction with enzymes.
Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values have been determined through various assays.
Table 1: Antibacterial Activity Summary
The compound's mechanism of action appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is consistent with other compounds in its class, which target essential bacterial pathways.
Case Studies
- Study on Staphylococcus aureus :
- Comparison with Standard Antibiotics :
- In Vivo Studies :
Toxicity and Safety
Safety assessments reveal that this compound has a favorable toxicity profile at therapeutic doses. Further studies are needed to establish long-term safety in clinical settings.
Potential Therapeutic Applications
Given its antibacterial properties, this compound could be explored for applications in:
- Treatment of bacterial infections.
- Development of new antibiotics targeting resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
